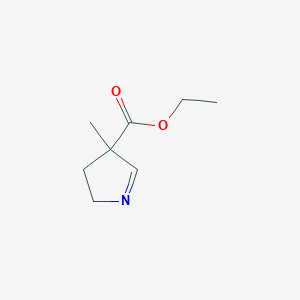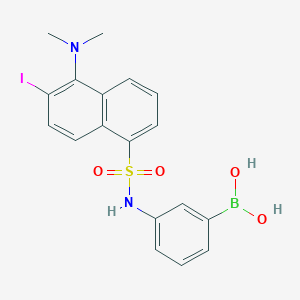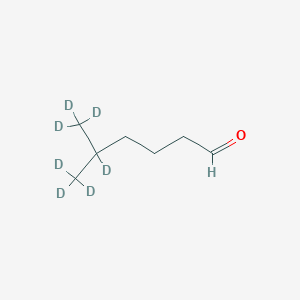
11-Methyldodecanal
Overview
Description
11-Methyldodecanal is a chemical compound with the molecular formula C13H26O . It is not found in nature .
Synthesis Analysis
The synthesis of 11-Methyldodecanal has been reported in the literature. For instance, it has been identified in the extracts of volatiles released by adult males of certain South American cerambycid beetles . The compound was synthesized according to literature procedures .Molecular Structure Analysis
The molecular structure of 11-Methyldodecanal consists of 13 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . It contains a total of 40 atoms . The molecule also contains 1 aldehyde (aliphatic) and 1 double bond .Physical And Chemical Properties Analysis
11-Methyldodecanal has an average mass of 198.345 Da and a mono-isotopic mass of 198.198364 Da . Further physical and chemical properties such as boiling point, solubility, and others may be found in dedicated chemical databases .Scientific Research Applications
Pheromone Research
- Species-Specific Pheromone Channels in South American Cerambycid Beetles : Studies have identified 11-methyldodecanal as a component in the aggregation-sex pheromones of several South American cerambycid beetle species. This compound, along with related structures, plays a crucial role in species-specific attraction and communication, demonstrating the conservation of pheromone structures within these species (Silva et al., 2020).
Radiochemistry in Positron Emission Tomography (PET)
- Carbon-11 Labeling for PET Radiopharmaceuticals : Research highlights the use of carbon-11, including compounds like 11-methyldodecanal, for labeling in PET imaging. This method enhances the visualization of biological, naturally occurring, or synthetic organic molecules, crucial for clinical research and studying previously inaccessible targets (Rotstein et al., 2016).
- Stereoselective Radiosynthesis in PET : The synthesis of alpha-[11C]methyl-substituted aromatic alpha-amino acids, potentially useful in studying neurodegenerative diseases and cancer cell amino acid uptake, employs 11-methyldodecanal related methodologies. This research enhances the clinical applications of such amino acids for PET imaging (Popkov et al., 2007).
- PET Radiotracer Development : Studies focusing on 11C-methylation techniques, including the use of compounds like 11-methyldodecanal, have significantly contributed to the development of novel PET tracers. These tracers are key in clinical research for imaging various biological targets and processes (Cai et al., 2012).
Biological Methylation Studies
- Enzymatic Biological Methylation : Biological methylation, an enzymatic process involving the transfer of a methyl group, is a critical area of study. Compounds like 11-methyldodecanal and related structures are essential in understanding this process and its implications in human diseases (Thayer, 2002).
Synthesis and Radiosynthesis Optimization
- Optimization of Radiosynthesis : Research focused on optimizing radiosynthesis yields has utilized methodologies related to 11-methyldodecanal. This optimization is crucial for producing high-quality radiopharmaceuticals for PET imaging (Zhenhua, 2006).
- New Methodologies for Radiopharmaceutical Preparation : Advancements in 11C-labeling radiochemistry have led to the development of novel radiopharmaceuticals for PET imaging. This includes the synthesis of 11-methyldodecanal and its derivatives, enhancing the study of various biological systems (Dahl et al., 2017).
Methylation Reactions in Radiopharmaceuticals
- Promotion of N- and O-11C-Methylation Reactions : The use of tetrabutylammonium fluoride in methylation reactions, related to 11-methyldodecanal chemistry, plays a significant role in the preparation of 11C-labeled radiopharmaceuticals, essential in PET imaging (Kikuchi et al., 2013).
DNA Methylation
- DNA Methylation in Mammals : DNA methylation, a well-characterized epigenetic modification, involves processes related to 11-methyldodecanal and its derivatives. This research is vital for understanding gene regulation and its implications in diseases like cancer (Li & Zhang, 2014).
Future Directions
properties
IUPAC Name |
11-methyldodecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCBJZGDJFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072386 | |
| Record name | Dodecanal, 11(or 12)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Methyldodecanal | |
CAS RN |
61497-46-9, 71566-52-4 | |
| Record name | Isotridecan-1-al | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061497469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanal, 11(or 12)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071566524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanal, 11(or 12)-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanal, 11(or 12)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)


![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)






![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)